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Compound of Interest

Compound Name: Larazotide

Cat. No.: B1674505

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the clinical trial design and associated protocols
for larazotide acetate, an investigational drug for celiac disease. The information is compiled
from publicly available data on Phase 2 and Phase 3 clinical trials, offering insights for
professionals engaged in gastroenterology research and pharmaceutical development.

Introduction to Larazotide Acetate

Larazotide acetate (also known as AT-1001) is a synthetic, locally acting, eight-amino acid
peptide developed as an adjunct therapy to a gluten-free diet (GFD) for the treatment of celiac
disease.[1][2] It is a first-in-class tight junction regulator.[1] In patients with celiac disease, the
ingestion of gluten leads to an inflammatory response that increases intestinal permeability,
often referred to as a "leaky gut."[3] This allows gluten fragments (gliadin) to pass through the
epithelial barrier, triggering an autoimmune reaction.[4] Larazotide is designed to prevent the
opening of these intestinal tight junctions, thereby blocking the entry of gliadin and averting the
subsequent inflammatory cascade.[2][4] While it showed promise in Phase 2 trials, the
subsequent Phase 3 trial was discontinued due to challenges in demonstrating statistically
significant efficacy with a feasible sample size.[3][5]

Mechanism of Action: Tight Junction Regulation

In celiac disease, gliadin induces the release of zonulin, a protein that modulates the
permeability of intestinal tight junctions.[2] Zonulin binds to its receptor on the surface of
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intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight
junction proteins and an increase in paracellular permeability.[4] This allows gliadin to enter the
lamina propria, where it is presented to immune cells, leading to inflammation and the
characteristic symptoms and intestinal damage of celiac disease.[1][4]

Larazotide acetate acts as a zonulin antagonist.[2] By blocking zonulin, it is proposed to
prevent the disruption of the tight junction complex.[4] This maintains the integrity of the

intestinal barrier, reduces the passage of gliadin into the lamina propria, and thereby mitigates
the inflammatory immune response.[4][6]
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Larazotide Mechanism of Action in Celiac Disease
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A diagram of Larazotide's proposed mechanism of action.
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Clinical Trial Design and Protocols

The clinical development of larazotide involved several studies, most notably a large Phase 2b
trial and the subsequent, discontinued Phase 3 CedLara trial. The protocols outlined below are
synthesized from these key studies.

Study Design Overview

» Design: Multicenter, randomized, double-blind, placebo-controlled trials.[1][7]
e Phases:
o Phase 2b: A dose-ranging study to assess efficacy and safety.[1]

o Phase 3 (CedLara): Intended to confirm the efficacy and safety of the optimal dose
identified in Phase 2.[3][8]

» Patient Population: Adult patients (18+ years) with biopsy-confirmed celiac disease who have
been on a gluten-free diet for at least 12 months but continue to experience persistent
gastrointestinal symptoms.[1][7][8]

 Intervention: Larazotide acetate or placebo administered orally three times daily, 15 minutes
before meals.[9]
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Generalized Larazotide Clinical Trial Workflow
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A typical workflow for Larazotide clinical trials.
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Experimental Protocols

Protocol 3.2.1: Patient Screening and Enroliment
e Informed Consent: Obtain written informed consent from all participants.

¢ Inclusion Criteria Verification:

[¢]

Confirm diagnosis of celiac disease via prior duodenal biopsy.

[¢]

Verify adherence to a GFD for =12 months.

[e]

Assess for persistent symptoms using a validated questionnaire (e.g., Celiac Disease
Symptom Diary).

Ensure anti-tissue transglutaminase (tTG) antibody levels are <10 EU.[9]

[e]

e Exclusion Criteria Verification:

o Exclude patients with other gastrointestinal disorders that could confound symptom

assessment.
o Exclude individuals with a Body Mass Index (BMI) outside the range of 18.5-38.[9]

o Baseline Assessments: Collect baseline data, including symptom scores, quality of life
guestionnaires, and serology.

Protocol 3.2.2: Intervention Administration

e Run-In Phase: All eligible patients enter a 4-week single-blind placebo run-in period to
establish baseline symptom frequency and severity.[1]

e Randomization: Patients are randomized to receive one of the larazotide acetate doses or a

matching placebo.

o Treatment Phase: Participants self-administer the assigned oral capsules three times per
day, 15 minutes before meals, for the duration of the treatment period (typically 12 weeks).[1]

[9]
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» Dietary Adherence: Patients are instructed to maintain their current GFD throughout the
study.[1]

Protocol 3.2.3: Endpoint Assessment
e Primary Endpoint - Symptom Evaluation:

o The primary endpoint in Phase 2b was the change in the Celiac Disease Gastrointestinal
Symptom Rating Scale (CeD-GSRS).[1]

o For Phase 3, this evolved to the change in the celiac disease Patient-Reported Outcome
(CeD PRO) abdominal domain score.[8]

o Methodology: Patients complete a daily electronic diary to record the severity and
frequency of specific gastrointestinal and non-gastrointestinal symptoms. The average on-
treatment score is compared between the active and placebo groups.

e Secondary and Exploratory Endpoints:

o Celiac Disease Serology: Measure anti-tTG antibody levels at baseline and at the end of
the treatment period.

o Intestinal Permeability: In some earlier trials, changes in the lactulose-to-mannitol (LAMA)
ratio were assessed as a measure of intestinal permeability.[10]

o Histology: While not always a primary endpoint, changes in small intestinal mucosal
morphology (e.g., villus height to crypt depth ratio, Vh:Cd) are key outcomes in celiac
disease trials.[10] This requires upper endoscopy with biopsies at the beginning and end
of the study.

o Quality of Life: Administer validated questionnaires (e.g., SF-36, CD-QOL) to assess
changes in overall well-being.
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Hierarchy of Clinical Trial Endpoints
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Logical relationship of clinical trial endpoints.

Data Presentation

Quantitative data from the larazotide clinical trials are summarized below for comparison.

Table 1: Comparison of Larazotide Phase 2b and Phase 3 Trial Designs
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Phase 3 Clinical Trial

Parameter Phase 2b Clinical Trial

(CedLara)

Discontinued (Interim Analysis)
Status Completed

[31[5]
Patient Enrollment (N) 342 525 (Planned)[8]

Adults with CeD on GFD =12

Adults with CeD on GFD with

Population months with persistent )
persistent symptoms[8]
symptoms
0.5 mg, 1.0 mg, 2.0 mg (TID) 0.25 mg, 0.5 mg (TID) vs.
Dosage Arms

vs. Placebol[1]

Placebo[8]

Treatment Duration

12 weeks[1]

12 weeks|[3][5]

Primary Endpoint

Change in Celiac Disease
Gastrointestinal Symptom
Rating Scale (CeD-GSRS)[1]

Change in Celiac Disease
Patient-Reported Outcome
(CeD PRO) Abdominal Domain
Score[8]

Table 2: Key Efficacy Results from Phase 2b Trial (0.5 mg Dose vs. Placebo)
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. Statistical Significance (p-
Endpoint Result
value)

) Reduction in symptom score
Primary: CeD-GSRS Score p=0.022 (ANCOVA)[1][7]
compared to placebo

Exploratory: CeD PRO

) 26% decrease p=0.017[1][7]
Symptomatic Days
Exploratory: Improved ]
31% increase p=0.034[1][7]
Symptom Days
Exploratory: Abdominal Pain >50% reduction for =6 of 12
p=0.022[1][7]
Score weeks
Decrease in headache and
Exploratory: Non-GI Symptoms p=0.010[1][7]

tiredness

Note: Higher doses (1.0 mg
and 2.0 mg) were not
significantly different from

placebo.[1]

Application Notes for Researchers

e Dose Selection is Critical: The larazotide program demonstrated a clear non-linear dose-
response, where the lowest dose (0.5 mg) was effective, but higher doses were not.[1][7]
This underscores the importance of comprehensive dose-ranging studies in Phase 2. The
paradoxical effect may be due to receptor desensitization at higher concentrations.[6]

o Endpoint Selection and Validation: The primary challenge in celiac disease trials is selecting
and validating endpoints that are meaningful to both patients and regulators.[11] There is
often a poor correlation between changes in histology and patient-reported symptoms.[12]
The shift from CeD-GSRS to the CeD PRO reflects an evolution toward more robustly
validated patient-centric measures.

o Challenges in Phase 3: The discontinuation of the CedLara Phase 3 trial highlights the
difficulty of demonstrating a significant clinical outcome in a real-world setting where GFD
adherence varies and symptom etiology can be multifactorial.[3][13] The interim analysis
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concluded that the number of patients needed to show a statistically significant difference
was too large to be feasible, a common challenge in Phase 3 trials where effect sizes may
be smaller than anticipated.[13][14]

o Future Directions: Researchers should consider adaptive trial designs and the identification
of patient subgroups who are most likely to respond to treatment. Further analysis of the
CedLara data may reveal benefits in specific symptom clusters (e.g., headache, fatigue) that
could inform future studies.[8][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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